N,N-Dimethylhomoveratrylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for N,N-Dimethylhomoveratrylamine involves the conversion of (3,4-dimethoxyphenyl)acetonitrile to 2-(3,4-dimethoxyphenyl)-N,N-dimethylacetamidine, followed by reduction to the desired amine. The process begins with the reaction of (3,4-dimethoxyphenyl)acetonitrile with copper(I) chloride and dimethylamine in ethanol under argon atmosphere at 70°C for 24 hours. The resulting mixture is then treated with sodium hydroxide and diethyl ether to extract the product .
In another method, (3,4-dimethoxyphenyl)acetic acid is first converted to its acyl chloride using thionyl chloride. The acyl chloride is then reacted with dimethylamine to form the corresponding amide, which is subsequently reduced using lithium aluminum hydride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves continuous or batchwise hydrogenation of veratryl cyanide over a nickel catalyst in the presence of monomethylamine. This method is advantageous due to its high yield and the reusability of the nickel catalyst .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylhomoveratrylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction typically produces the corresponding amine.
Scientific Research Applications
N,N-Dimethylhomoveratrylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethylhomoveratrylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. Specific pathways and molecular targets depend on the context of its use, such as in medicinal chemistry or biological research .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltryptamine: A serotonergic hallucinogen with similar structural features but different biological activity.
N,N-Dimethylacrylamide: Used in polymer chemistry with distinct applications compared to N,N-Dimethylhomoveratrylamine.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of methoxy groups on the benzene ring and a dimethylamino group on the ethyl side chain.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N,N-dimethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-13(2)8-7-10-5-6-11(14-3)12(9-10)15-4/h5-6,9H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNASPKKHQRCVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3490-05-9 |
Source
|
Record name | N,N-Dimethylhomoveratrylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003490059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-DIMETHYLHOMOVERATRYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0IJM1Q2X2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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